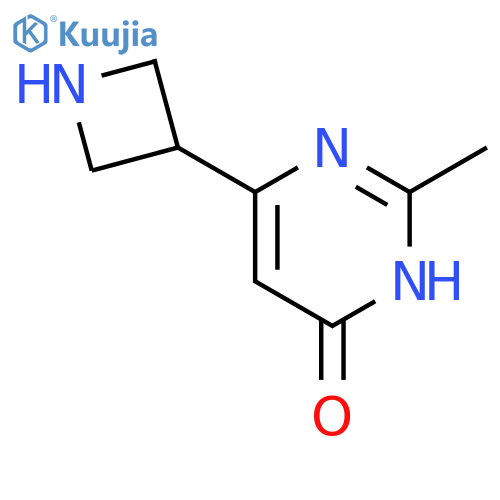

Cas no 1442111-19-4 (6-azetidin-3-yl-2-methylpyrimidin-4-ol)

6-azetidin-3-yl-2-methylpyrimidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4(3H)-Pyrimidinone, 6-(3-azetidinyl)-2-methyl-

- 6-azetidin-3-yl-2-methylpyrimidin-4-ol

-

- インチ: 1S/C8H11N3O/c1-5-10-7(2-8(12)11-5)6-3-9-4-6/h2,6,9H,3-4H2,1H3,(H,10,11,12)

- InChIKey: UQWBUHRZFPLXGM-UHFFFAOYSA-N

- ほほえんだ: C1(C)=NC(C2CNC2)=CC(=O)N1

6-azetidin-3-yl-2-methylpyrimidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-0079-250MG |

6-(azetidin-3-yl)-2-methylpyrimidin-4-ol |

1442111-19-4 | >95% | 0.25g |

£402.00 | 2023-04-21 | |

| Key Organics Ltd | PS-0079-100MG |

6-(azetidin-3-yl)-2-methylpyrimidin-4-ol |

1442111-19-4 | >95% | 100mg |

£350.75 | 2023-09-08 | |

| Key Organics Ltd | PS-0079-0.25g |

6-(azetidin-3-yl)-2-methylpyrimidin-4-ol |

1442111-19-4 | >95% | 0.25g |

£386.00 | 2023-09-08 | |

| Key Organics Ltd | PS-0079-0.5G |

6-(azetidin-3-yl)-2-methylpyrimidin-4-ol |

1442111-19-4 | >95% | 0.5g |

£433.00 | 2023-09-08 | |

| Key Organics Ltd | PS-0079-1G |

6-(azetidin-3-yl)-2-methylpyrimidin-4-ol |

1442111-19-4 | >95% | 1g |

£491.00 | 2023-09-08 |

6-azetidin-3-yl-2-methylpyrimidin-4-ol 関連文献

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

6-azetidin-3-yl-2-methylpyrimidin-4-olに関する追加情報

Introduction to 6-azetidin-3-yl-2-methylpyrimidin-4-ol (CAS No. 1442111-19-4) and Its Emerging Applications in Chemical Biology

6-azetidin-3-yl-2-methylpyrimidin-4-ol (CAS No. 1442111-19-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound belongs to the pyrimidine class, which is well-documented for its role in pharmaceuticals and agrochemicals. The presence of an azetidine ring in its structure introduces rigidity and specific steric constraints, making it a valuable scaffold for drug discovery. The methylpyrimidin-4-ol moiety further enhances its potential by providing a site for functionalization, enabling the development of derivatives with tailored biological properties.

The compound's significance is underscored by its potential applications in modulating various biological pathways. Recent studies have highlighted its role as a precursor in the synthesis of novel bioactive molecules, particularly in the context of enzyme inhibition and receptor binding. The 6-azetidin-3-yl group, in particular, has been identified as a key pharmacophore in several lead compounds, contributing to their binding affinity and selectivity. This has spurred interest among medicinal chemists to explore its derivatives as candidates for treating a range of diseases, including inflammatory disorders and metabolic syndromes.

One of the most compelling aspects of 6-azetidin-3-yl-2-methylpyrimidin-4-ol is its versatility in chemical modification. The pyrimidine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, modifications at the 2-position can enhance solubility and metabolic stability, while alterations at the 4-position can improve binding interactions with target proteins. This flexibility has made it a preferred choice for structure-based drug design initiatives.

Recent advancements in computational chemistry have further accelerated the exploration of 6-azetidin-3-yl-2-methylpyrimidin-4-ol derivatives. Molecular docking studies have revealed that certain analogs exhibit high affinity for enzymes such as kinases and phosphodiesterases, which are implicated in cancer and cardiovascular diseases. These findings have prompted experimental validation through high-throughput screening (HTS) campaigns, leading to the identification of several promising hits. The integration of machine learning algorithms has also facilitated the prediction of novel analogs with enhanced activity profiles, streamlining the drug discovery process.

The synthesis of 6-azetidin-3-yl-2-methylpyrimidin-4-ol involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic strategies include cyclization reactions to form the azetidine ring, followed by functional group interconversions to introduce the pyrimidine moiety. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving yields. These innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.

In vivo studies have provided further insights into the biological relevance of 6-azetidin-3-y1]-2-methylpyrimidin--4--ol derivatives. Preclinical trials have demonstrated their efficacy in animal models of inflammation and diabetes, suggesting potential therapeutic applications. The compound's ability to modulate key signaling pathways has been linked to its anti-inflammatory and hypoglycemic effects. However, challenges remain regarding its bioavailability and potential side effects, which are being addressed through structural optimization.

The future prospects for 6--azetidin--3-y1]-2-methylpyrimidin--4--ol are bright, with ongoing research focusing on expanding its applications beyond traditional pharmaceuticals. Exploration into agrochemicals has shown that derivatives of this compound exhibit herbicidal and fungicidal properties, offering new solutions for crop protection. Additionally, its potential use in material science is being investigated due to its ability to form stable complexes with metal ions, which could be exploited in catalysis and sensor technologies.

In conclusion,6--azetidin--3-y1]-2-methylpyrimidin--4--ol (CAS No.--1442111----19----4--) represents a significant advancement in chemical biology with diverse applications across multiple industries. Its unique structural features combined with recent innovations in synthetic chemistry and computational modeling have positioned it as a cornerstone compound for drug discovery initiatives worldwide.

1442111-19-4 (6-azetidin-3-yl-2-methylpyrimidin-4-ol) 関連製品

- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)

- 2940870-49-3(Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride)

- 2229610-78-8(3-(3,3-Difluorocyclobutyl)propanal)

- 941956-28-1(N-(furan-2-yl)methyl-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)

- 1448044-59-4(3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine)

- 2228391-19-1(2-bromo-3-(hydroxyamino)methyl-6-methoxyphenol)

- 41658-60-0(H-His-Asp-Oh)

- 2385652-37-7(N-(cyanomethyl)-1-(trifluoromethyl)cyclopentane-1-carboxamide)

- 2034454-84-5(5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)

- 1806274-37-2(5-Difluoromethoxy-2,3-dimethylanisole)